molecular formula C31H30N4S B11076383 4-(4-ethylphenyl)-1-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

4-(4-ethylphenyl)-1-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Cat. No.: B11076383
M. Wt: 490.7 g/mol
InChI Key: VQRCXNYZVNRHQV-UHFFFAOYSA-N
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Description

4-(4-ethylphenyl)-1-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a complex organic compound with a unique structure that includes multiple aromatic rings and a triazacyclopenta[cd]azulene core

Preparation Methods

The synthesis of 4-(4-ethylphenyl)-1-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide involves several steps. One common method includes the reaction of fulvenallenyl and propargyl radicals in a molecular beam, followed by isomer-resolved vacuum ultraviolet photoionization mass spectrometry . This method allows for the introduction of the azulene moiety into polycyclic aromatic systems. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound .

Scientific Research Applications

4-(4-ethylphenyl)-1-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In materials science, it is of interest for its potential use in the development of new materials with unique optical and electronic properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azulene moiety in the compound is known for its aromaticity and ability to participate in various chemical reactions. The compound’s effects are mediated through its interactions with cellular components, potentially affecting signaling pathways and molecular processes .

Comparison with Similar Compounds

Similar compounds to 4-(4-ethylphenyl)-1-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide include other azulene derivatives and polycyclic aromatic hydrocarbons. These compounds share structural similarities but may differ in their specific functional groups and chemical properties. The unique combination of aromatic rings and the triazacyclopenta[cd]azulene core in this compound distinguishes it from other similar molecules .

Properties

Molecular Formula

C31H30N4S

Molecular Weight

490.7 g/mol

IUPAC Name

6-(4-ethylphenyl)-2-(4-methylphenyl)-N-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C31H30N4S/c1-3-22-14-18-23(19-15-22)27-26-11-7-8-20-34-29(24-16-12-21(2)13-17-24)33-35(31(26)34)28(27)30(36)32-25-9-5-4-6-10-25/h4-6,9-10,12-19H,3,7-8,11,20H2,1-2H3,(H,32,36)

InChI Key

VQRCXNYZVNRHQV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(N3C4=C2CCCCN4C(=N3)C5=CC=C(C=C5)C)C(=S)NC6=CC=CC=C6

Origin of Product

United States

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